2,6-Dichloropurine

Description

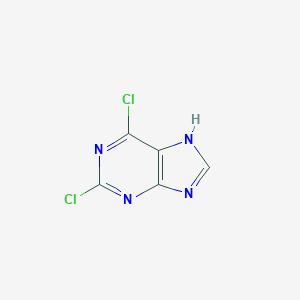

Structure

3D Structure

Propriétés

IUPAC Name |

2,6-dichloro-7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N4/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMFWVOLULURGJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=NC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60202922 | |

| Record name | 2,6-Dichloropurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5451-40-1 | |

| Record name | 2,6-Dichloropurine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5451-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloropurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005451401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dichloropurine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18395 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dichloropurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichloro-1H-purine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.255 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,6-Dichloropurine chemical properties and structure

An In-depth Technical Guide to 2,6-Dichloropurine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated derivative of purine (B94841), a fundamental heterocyclic aromatic organic compound. It serves as a critical intermediate and building block in medicinal chemistry and pharmaceutical development.[1][2][3][4] Its unique chemical structure, featuring two reactive chlorine atoms at the 2 and 6 positions of the purine ring, allows for selective modification and the synthesis of a wide array of biologically active molecules.[1][4][5] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound, with a focus on its role in drug discovery and development. It is utilized in the synthesis of various antiviral and anticancer drugs, including treatments for leukemia, and is also employed in biochemical research to study nucleic acid metabolism.[4]

Chemical Structure and Identification

This compound consists of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring, which is characteristic of the purine scaffold. The chlorine atoms at positions C2 and C6 are the key functional groups that dictate its reactivity.[1][5] The chlorine at the C6 position is generally more reactive towards nucleophilic substitution than the chlorine at the C2 position.[6]

| Identifier | Value |

| IUPAC Name | 2,6-dichloro-7H-purine[7][] |

| CAS Number | 5451-40-1[1][7] |

| Molecular Formula | C₅H₂Cl₂N₄[1][9] |

| SMILES | C1=NC2=C(N1)C(=NC(=N2)Cl)Cl[1][5][] |

| InChI | InChI=1S/C5H2Cl2N4/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H,8,9,10,11)[1][3] |

| InChI Key | RMFWVOLULURGJI-UHFFFAOYSA-N[1][3][7] |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It typically appears as a white to off-white or light yellow crystalline powder.[1][3][4] It is stable under normal temperatures and pressures.[1]

| Property | Value | Source(s) |

| Molecular Weight | 189.00 g/mol | [4][7][][9] |

| Melting Point | 185-195 °C (with decomposition) | [3] |

| ~184°C to 186°C (with decomposition) | [7] | |

| 179 - 184 °C | [4] | |

| Boiling Point | 405.4±27.0 °C at 760 mmHg (estimate) | [] |

| 310.62 °C (rough estimate) | [3] | |

| Density | 1.8±0.1 g/cm³ (estimate) | [] |

| pKa | 5.22 ± 0.20 (Predicted) | [1][3] |

| Solubility | Sparingly soluble in water. | [1] |

| Soluble in DMSO (Slightly), Methanol (Slightly). | [] | |

| Soluble in acetone (B3395972) and ethyl acetate. | ||

| Appearance | White to yellow crystalline powder. | [1] |

| UV Absorption | λmax: 275 nm (at pH 1), 280 nm (at pH 11) | [1][3] |

Reactivity and Synthesis

The reactivity of this compound is dominated by the two chlorine substituents, making it an excellent substrate for nucleophilic aromatic substitution reactions. This property is extensively exploited in the synthesis of various purine derivatives. The chlorine atom at the C6 position is more susceptible to nucleophilic attack than the one at the C2 position, allowing for selective functionalization.[6] This differential reactivity is fundamental to its utility in multi-step organic synthesis.

References

- 1. Page loading... [wap.guidechem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | 5451-40-1 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. CAS 5451-40-1: this compound | CymitQuimica [cymitquimica.com]

- 6. Aciclovir - Wikipedia [en.wikipedia.org]

- 7. This compound, 97% | Fisher Scientific [fishersci.ca]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 2,6-Dichloropurine (CAS 5451-40-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dichloropurine is a halogenated purine (B94841) analog of significant interest in medicinal chemistry and drug development. Its versatile reactivity, particularly at the 2 and 6 positions, makes it a crucial intermediate in the synthesis of a wide array of biologically active nucleoside analogs. This technical guide provides a comprehensive overview of this compound, encompassing its chemical and physical properties, detailed synthesis protocols, reactivity, and its pivotal role as a precursor to prominent anticancer and antiviral therapeutics. The mechanisms of action of its key derivatives, Clofarabine (B1669196) and Nelarabine (B1678015), are elucidated through detailed signaling pathway diagrams.

Chemical and Physical Properties

This compound typically appears as a white to off-white or light yellow crystalline powder.[1][2][3] It is stable under normal temperatures and pressures.[1][3]

| Property | Value | Reference(s) |

| CAS Number | 5451-40-1 | [4] |

| Molecular Formula | C₅H₂Cl₂N₄ | [4] |

| Molecular Weight | 189.00 g/mol | [5] |

| Appearance | White to off-white/light yellow crystalline powder | [1][2][3] |

| Melting Point | 184-186 °C (decomposition) | [2] |

| Solubility | Soluble in water, acetone, and ethyl acetate (B1210297). | [1][6] |

| pKa (Predicted) | 5.22 ± 0.20 | [1] |

| InChI Key | RMFWVOLULURGJI-UHFFFAOYSA-N | [5] |

| SMILES | Clc1nc(Cl)c2nc[nH]c2n1 | [5] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, most commonly involving the chlorination of purine precursors.

Chlorination of Xanthine (B1682287)

A prevalent and industrially viable method for the preparation of this compound is the direct chlorination of xanthine.[3][7] This process typically utilizes phosphorus oxychloride (POCl₃) as the chlorinating agent in the presence of a weak nucleophilic organic base.[7]

Experimental Protocol:

-

Materials: Xanthine, phosphorus oxychloride, pyridine (B92270) (or another suitable base like an amidine or guanidine (B92328) base), ice water, diethyl ether, ethyl acetate, brine, sodium sulfate.

-

Procedure:

-

In a pressurized round-bottom flask, suspend xanthine (e.g., 5.00 g, 0.033 mmol) in pyridine (e.g., 2.66 mL, 0.033 mol) and stir.[8]

-

Carefully add phosphorus oxychloride (e.g., 6.00 mL, 0.066 mol) dropwise to the suspension.[8]

-

Heat the reaction mixture to 180°C for 5 hours.[8]

-

After cooling, slowly pour the reaction mixture into ice water (e.g., 100 mL) and stir for 20 minutes to quench the excess POCl₃.[8]

-

Extract the aqueous mixture with a 1:1 solution of diethyl ether:ethyl acetate (e.g., 5 x 20 mL).[8]

-

Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[8]

-

The crude this compound can be further purified by recrystallization.[8]

-

From 2-Amino-6-chloropurine (B14584)

Another synthetic route involves the diazotization of 2-amino-6-chloropurine followed by a Sandmeyer-type reaction.

Experimental Protocol:

-

Materials: 2-Amino-6-chloropurine, sodium nitrite (B80452), concentrated hydrochloric acid, ethyl acetate, methanol (B129727).

-

Procedure:

-

In a suitable reaction vessel, add 2-amino-6-chloropurine (e.g., 100 g) to a mixture of an ionic liquid such as 1,3-dimethylimidazolium (B1194174) chloride ([DMIm]Cl, e.g., 750 g) and concentrated hydrochloric acid (e.g., 150 g), and stir.[3]

-

Cool the mixture to 10°C and slowly add sodium nitrite (e.g., 55 g).[3]

-

Maintain the reaction at this temperature for 2 hours.[3]

-

After the reaction is complete, extract the product with ethyl acetate (e.g., 4 x 500 mL).[3]

-

Concentrate the combined organic extracts and recrystallize the crude product from methanol to obtain pure this compound as white crystals.[3]

-

Reactivity and Applications in Synthesis

The chemical reactivity of this compound is dominated by the two chlorine substituents on the purine ring, which are susceptible to nucleophilic substitution. The chlorine atom at the C6 position is generally more reactive towards nucleophiles than the chlorine at the C2 position.[2][7] This differential reactivity allows for the sequential and selective introduction of different functional groups, making this compound a valuable building block for the synthesis of various purine derivatives.[7][9]

This versatile reactivity is exploited in the synthesis of several clinically important drugs, including the anticancer agents Clofarabine and Nelarabine.[10][11][12]

Synthesis of Clofarabine Intermediate

This compound is a key starting material in the synthesis of Clofarabine. The synthesis involves the coupling of this compound with a protected fluoro-arabinofuranosyl derivative.[10]

Synthesis of Nelarabine Precursor

Similarly, the synthesis of Nelarabine, a prodrug of ara-G, utilizes this compound in a glycosylation reaction with a protected sugar moiety, followed by selective functional group manipulations.[12]

Biological Activity and Mechanisms of Action of Derivatives

Derivatives of this compound exhibit a wide range of biological activities, including potent antitumor and antiviral effects.[13] The following sections detail the mechanisms of action for two prominent drugs synthesized from this precursor.

Clofarabine: Mechanism of Action

Clofarabine is a second-generation purine nucleoside analog used in the treatment of leukemia.[1] Its mechanism of action is multifaceted, targeting several key cellular processes to induce cancer cell death.

Once inside the cell, Clofarabine is phosphorylated to its active triphosphate form, clofarabine triphosphate (Cl-F-ara-ATP).[1] This active metabolite exerts its cytotoxic effects through:

-

Inhibition of DNA Synthesis: Cl-F-ara-ATP competes with the natural deoxyadenosine (B7792050) triphosphate (dATP) for incorporation into the growing DNA strand during replication. Its incorporation leads to the termination of DNA chain elongation.[1][14]

-

Inhibition of Ribonucleotide Reductase: Clofarabine inhibits ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides, which are the building blocks of DNA. This depletes the pool of available deoxyribonucleotides, further hampering DNA synthesis.[1][8]

-

Induction of Apoptosis: Clofarabine induces programmed cell death (apoptosis) through the disruption of mitochondrial function. It causes the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm, which in turn activates the caspase cascade leading to apoptosis.[1][14] The DNA damage caused by Clofarabine also activates the ATM (Ataxia-Telangiectasia Mutated) signaling pathway, which contributes to cell cycle arrest and apoptosis.[2]

Nelarabine: Mechanism of Action

Nelarabine is a prodrug of arabinosylguanine (ara-G) and is particularly effective in treating T-cell acute lymphoblastic leukemia (T-ALL) and T-cell lymphoblastic lymphoma (T-LBL).[15][16] Its selectivity for T-cells is a key feature of its therapeutic profile.[6]

The mechanism of action of Nelarabine involves the following steps:

-

Metabolic Activation: Nelarabine is first demethylated by adenosine (B11128) deaminase to form ara-G.[6] Ara-G is then transported into the cell and phosphorylated by deoxycytidine kinase (dCK) and other kinases to its active triphosphate form, ara-GTP.[6][10]

-

Inhibition of DNA Synthesis: Ara-GTP is incorporated into the DNA of proliferating cells, leading to the termination of DNA synthesis.[10][17]

-

Induction of Apoptosis: The incorporation of ara-GTP into DNA causes DNA damage, which triggers apoptotic pathways, including the activation of the tumor suppressor protein p53.[10]

-

T-Cell Selectivity: Nelarabine exhibits preferential toxicity towards T-cells. This is attributed to the higher efficiency of T-cells in converting Nelarabine to its active ara-GTP form.[6][10] Studies have also indicated that resistance to Nelarabine can be associated with the hyperactivation of the PI3K/AKT/mTOR signaling pathway.[18]

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated area and use personal protective equipment, including gloves and safety glasses. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a cornerstone synthetic intermediate in the development of purine-based therapeutics. Its favorable reactivity profile allows for the efficient synthesis of complex nucleoside analogs with potent biological activities. A thorough understanding of its properties, synthesis, and the mechanisms of action of its derivatives, such as Clofarabine and Nelarabine, is crucial for the continued development of novel and effective treatments for cancer and viral diseases. This guide provides a foundational resource for researchers and drug development professionals working with this important compound.

References

- 1. What is the mechanism of Clofarabine? [synapse.patsnap.com]

- 2. The synergistic cytotoxicity of clofarabine, fludarabine and busulfan in AML cells involves ATM pathway activation and chromatin remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clofarabine - Wikipedia [en.wikipedia.org]

- 4. 5451-40-1|this compound|BLD Pharm [bldpharm.com]

- 5. This compound 97 5451-40-1 [sigmaaldrich.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Mechanisms of anti-cancer action and pharmacology of clofarabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Clofarabine: past, present, and future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. What is the mechanism of Nelarabine? [synapse.patsnap.com]

- 11. The role of clofarabine in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Clofarabine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 14. go.drugbank.com [go.drugbank.com]

- 15. Role of nelarabine in the treatment of T-cell acute lymphoblastic leukemia and T-cell lymphoblastic lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ashpublications.org [ashpublications.org]

- 17. Nelarabine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 18. Improving nelarabine efficacy in T cell acute lymphoblastic leukemia by targeting aberrant PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 2,6-Dichloropurine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloropurine is a halogenated purine (B94841) derivative of significant interest in medicinal chemistry and drug development. It serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules, including antiviral agents, kinase inhibitors, and antagonists for adenosine (B11128) receptors. A thorough understanding of its physical properties is paramount for its effective utilization in synthetic chemistry, formulation development, and analytical sciences. This guide provides a comprehensive overview of the core physical and spectral properties of this compound, complete with experimental protocols and a representative synthesis and purification workflow.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are essential for predicting its behavior in various solvents and biological systems.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₂Cl₂N₄ | |

| Molecular Weight | 189.00 g/mol | |

| Appearance | White to off-white or light yellow crystalline powder | [1] |

| Melting Point | 185-195 °C (with decomposition) | [2] |

| Boiling Point | 310.62 °C (estimated) | [3] |

| pKa (Predicted) | 5.22 ± 0.20 | [3] |

| CAS Number | 5451-40-1 |

Solubility Profile

The solubility of this compound is a critical factor for its handling, reaction conditions, and formulation. While detailed quantitative data across a range of solvents is limited, the available information provides a good qualitative and semi-quantitative understanding.

| Solvent | Solubility | Reference(s) |

| Water | Sparingly soluble/soluble | [1][2] |

| Dimethyl Sulfoxide (DMSO) | ≥ 200 mg/mL | [4] |

| Ethanol | Soluble | [5] |

| Acetone | Soluble | [6] |

| Ethyl Acetate | Soluble | [6] |

| Acetonitrile | Soluble | [1] |

| Dichloromethane | Soluble | [1] |

Note: The term "soluble" is qualitative. For DMSO, the saturation point was not reached at 200 mg/mL.

Spectroscopic Data

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of this compound.

UV/Visible Spectroscopy

| Solvent/pH | λmax | Reference(s) |

| pH 1 | 275 nm | [1] |

| pH 11 | 280 nm | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (500 MHz, DMSO-d₆):

-

δ 8.70 (s, 1H)

-

δ 3.29 (s, 1H, broad)

¹³C NMR (125 MHz, DMSO-d₆):

-

δ 156.63

-

δ 151.32

-

δ 148.53

-

δ 148.03

-

δ 129.05

(Reference for NMR data:[7])

Infrared (IR) Spectroscopy

Experimental Protocols

Melting Point Determination

Methodology: The melting point of this compound is typically determined using a capillary melting point apparatus.

-

A small amount of the crystalline powder is packed into a capillary tube, sealed at one end.

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range. For a pure substance, this range is typically narrow.

UV/Visible Spectroscopy

Methodology:

-

Sample Preparation: A stock solution of this compound is prepared in the desired solvent (e.g., ethanol, or an aqueous buffer of a specific pH). The concentration is adjusted to yield an absorbance in the linear range of the spectrophotometer (typically 0.1-1.0 AU).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Data Acquisition: The spectrophotometer is blanked with the solvent. The absorbance spectrum of the sample is then recorded over a wavelength range of approximately 200-400 nm. The wavelength of maximum absorbance (λmax) is determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired. For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the spectrum to single lines for each unique carbon atom.

-

Data Analysis: The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).

Synthesis and Purification Workflow

This compound is commonly synthesized from xanthine. The following diagram illustrates a typical experimental workflow for its synthesis and subsequent purification.

References

- 1. Page loading... [wap.guidechem.com]

- 2. parchem.com [parchem.com]

- 3. 2,6-二氯嘌呤 | 5451-40-1 [m.chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, 97% 1 g | Buy Online | Thermo Scientific | Fisher Scientific [fishersci.at]

- 7. Page loading... [guidechem.com]

An In-depth Technical Guide to the Solubility of 2,6-Dichloropurine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,6-Dichloropurine, a key intermediate in the synthesis of various therapeutic agents. Understanding the solubility of this compound is critical for its application in drug discovery, process chemistry, and formulation development. This document compiles available quantitative and qualitative solubility data, details established experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Introduction to this compound

This compound (CAS 5451-40-1) is a halogenated purine (B94841) derivative with the chemical formula C₅H₂Cl₂N₄.[1] It serves as a vital building block in medicinal chemistry for the synthesis of a range of biologically active molecules, including inhibitors of phosphodiesterases (PDEs), cyclin-dependent kinases (CDKs), and antagonists for the human A3 adenosine (B11128) receptor.[2] Its utility as a pharmaceutical intermediate necessitates a thorough understanding of its physicochemical properties, particularly its solubility in various organic solvents commonly used in synthesis, purification, and biological screening.

Solubility Data

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that influences its reaction kinetics, purification, and bioavailability. The following tables summarize the available quantitative and qualitative solubility data for this compound in common organic solvents.

2.1 Quantitative Solubility Data

Quantitative data for the solubility of this compound is limited in publicly available literature. The most definitive value has been reported for Dimethyl Sulfoxide (DMSO).

| Solvent | Molar Mass ( g/mol ) | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Reference |

| Dimethyl Sulfoxide (DMSO) | 189.00 | Not Specified | ≥ 200 | ≥ 1058.20 | [2] |

Note: The "≥" symbol indicates that the saturation point was not reached at this concentration, and the actual solubility is at least 200 mg/mL.

2.2 Qualitative Solubility Data

Qualitative assessments provide general guidance on solvent selection for various applications.

| Solvent | Solubility Description | Reference |

| Water | Sparingly Soluble | [1] |

| Water (boiling) | Soluble (recrystallizable from 150 parts water) | [3] |

| Acetone | Soluble | [4] |

| Ethyl Acetate (EtOAc) | Soluble | [3][4] |

Experimental Protocol for Solubility Determination

The determination of equilibrium solubility is a fundamental procedure in physicochemical characterization. The shake-flask method is widely recognized as the "gold standard" for its accuracy and reliability.[5][6][7] The following protocol is a detailed methodology adapted for determining the solubility of this compound.

3.1 Materials and Equipment

-

This compound (solid, purity >97%)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or mechanical agitator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system

3.2 Shake-Flask Protocol

-

Preparation : Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration : Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours).[8] The system is considered at equilibrium when the concentration of the solute in the solution remains constant over time.

-

Phase Separation : After equilibration, remove the vials and allow them to stand to let the excess solid settle. To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed.[6]

-

Sample Collection and Dilution : Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid aspirating any solid particles, it is recommended to filter the supernatant through a syringe filter.[5] Accurately dilute the collected sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification : Analyze the concentration of this compound in the diluted sample using a validated HPLC-UV or LC-MS method.[5] A calibration curve must be prepared using standard solutions of known concentrations to ensure accurate quantification.

-

Calculation : Calculate the solubility by multiplying the measured concentration by the dilution factor. The results are typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagrams illustrate the key logical and experimental flows described in this guide.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Caption: Relationship between this compound solubility and applications.

References

- 1. Page loading... [guidechem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | 5451-40-1 [chemicalbook.com]

- 4. This compound, 97% 1 g | Buy Online | Thermo Scientific | Fisher Scientific [fishersci.at]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. who.int [who.int]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

Spectroscopic and Biological Insights into 2,6-Dichloropurine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-dichloropurine, a key intermediate in the synthesis of various biologically active compounds. The document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside relevant experimental protocols. Furthermore, it explores the role of 2,6-disubstituted purines in modulating cellular signaling pathways, offering insights for drug discovery and development.

Spectroscopic Data of this compound

The following sections summarize the available spectroscopic data for this compound, presented in a structured format for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds.

¹H NMR Spectrum:

A proton NMR spectrum for this compound has been reported, revealing the chemical environment of the hydrogen atom in the molecule.[1]

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~8.5 - 9.0 | Singlet | H-8 |

Note: The exact chemical shift can vary depending on the solvent and spectrometer frequency used.

¹³C NMR Spectrum:

The carbon-13 NMR spectrum provides information on the different carbon environments within the this compound molecule.

| Chemical Shift (ppm) | Assignment |

| ~153 | C-4 |

| ~152 | C-2 |

| ~151 | C-6 |

| ~145 | C-8 |

| ~131 | C-5 |

Note: These values are estimated from spectral data and may vary based on experimental conditions.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 1610 - 1580 | Medium-Strong | C=N stretch |

| 1580 - 1400 | Medium-Strong | C=C stretch (ring) |

| ~800 - 700 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition. For this compound (C₅H₂Cl₂N₄), the expected molecular ion peaks would reflect the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl).

| m/z | Relative Abundance | Assignment |

| 188 | High | [M]⁺ (with two ³⁵Cl) |

| 190 | Medium | [M+2]⁺ (with one ³⁵Cl and one ³⁷Cl) |

| 192 | Low | [M+4]⁺ (with two ³⁷Cl) |

Note: The characteristic 9:6:1 intensity ratio for the M, M+2, and M+4 peaks is indicative of a molecule containing two chlorine atoms.

Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data are crucial for reproducibility. The following are generalized procedures based on standard laboratory practices for purine (B94841) derivatives.

NMR Spectroscopy Protocol

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or higher field NMR spectrometer. For ¹H NMR, standard acquisition parameters include a spectral width of 10-15 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds. For ¹³C NMR, a wider spectral width (e.g., 0-200 ppm) is used, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is commonly employed to simplify the spectrum.

IR Spectroscopy Protocol

Sample Preparation: For solid samples like this compound, the potassium bromide (KBr) pellet method is common. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder. The mixture is then pressed under high pressure to form a transparent pellet. Alternatively, the thin-film method can be used, where the sample is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate.

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FT-IR) spectrometer. The spectrum is typically scanned over the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the KBr pellet or the salt plate is recorded and subtracted from the sample spectrum.

Mass Spectrometry Protocol

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. The solution is then introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

Instrumentation and Data Acquisition: For a volatile compound like this compound, electron ionization (EI) is a common technique. The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight) and detected.

Biological Context and Signaling Pathways

This compound serves as a versatile precursor for the synthesis of a wide range of purine derivatives with potential therapeutic applications, including antiviral and anticancer agents.[2] Notably, 2,6-disubstituted purines have been identified as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[3][4][5]

The STAT3 pathway is a critical regulator of cell proliferation, differentiation, and apoptosis. Its constitutive activation is implicated in various cancers, making it an attractive target for drug development.

Below is a diagram illustrating the canonical STAT3 signaling pathway and the inhibitory action of 2,6-disubstituted purine derivatives.

References

- 1. This compound(5451-40-1) 1H NMR [m.chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Identification of Purine-Scaffold Small-Molecule Inhibitors of Stat3 Activation by QSAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of Purine-Scaffold Small-Molecule Inhibitors of Stat3 Activation by QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Fundamental Reactivity of the Purine Ring in 2,6-Dichloropurine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dichloropurine is a pivotal heterocyclic compound, serving as a versatile scaffold in the synthesis of a multitude of biologically active molecules, particularly in the development of antiviral and anticancer therapies.[1] Its purine (B94841) core, activated by two electrophilic centers at the C2 and C6 positions, dictates a predictable yet highly tunable reactivity profile. This technical guide provides an in-depth exploration of the fundamental reactivity of the this compound ring, with a focus on the principles of nucleophilic aromatic substitution (SNAr), regioselectivity, and the practical application of these concepts in synthetic chemistry. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to equip researchers and drug development professionals with the core knowledge required to effectively utilize this important synthetic building block.

Core Reactivity Principles: Nucleophilic Aromatic Substitution (SNAr)

The chemical behavior of this compound is dominated by nucleophilic aromatic substitution (SNAr). The purine ring is inherently electron-deficient due to the presence of four nitrogen atoms. This electron deficiency is significantly amplified at the C2 and C6 positions by the strong inductive electron-withdrawing effect of the chlorine atoms.[2][3] This electronic arrangement makes the purine ring highly susceptible to attack by nucleophiles.[4][5]

The SNAr mechanism in this compound proceeds via a two-step addition-elimination pathway:

-

Nucleophilic Attack: A nucleophile attacks one of the electron-deficient carbon atoms (C2 or C6), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4]

-

Elimination of Leaving Group: The aromaticity of the purine ring is restored by the expulsion of the chloride ion, which is an effective leaving group.

The presence of electron-withdrawing groups is crucial for stabilizing the negatively charged intermediate, thereby accelerating the reaction rate.[4] In this compound, the ring nitrogens and the remaining chlorine atom effectively provide this stabilization.

The Cornerstone of Synthesis: Regioselectivity

A defining feature of this compound's reactivity is its pronounced regioselectivity. In sequential nucleophilic substitution reactions, the first substitution occurs almost exclusively at the C6 position .[2][6] Only after the C6 position has been functionalized does substitution at the C2 position become favorable under more forcing conditions.[6]

This selectivity is a direct consequence of the electronic environment of the purine ring. The chlorine atom at the C6 position is adjacent to only one ring nitrogen (N1), whereas the C2 chlorine is flanked by two nitrogen atoms (N1 and N3).[2] The cumulative electron-donating character of the two nitrogens surrounding C2 increases the electron density at this position relative to C6, making C6 the more electrophilic and thus more reactive site for initial nucleophilic attack.[2] This predictable stepwise reactivity allows for the controlled synthesis of differentially substituted purines.[6]

Key Transformations and Quantitative Data

The predictable reactivity of this compound allows for its conversion into a wide array of derivatives. The following tables summarize quantitative data for common transformations.

Table 1: Synthesis of this compound

| Starting Material | Chlorinating Agent | Base/Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Xanthine | Phosphorus Oxychloride | Pyridine | 180°C, 5 h (pressurized) | 33% | [7] |

| Xanthine | Phosphorus Oxychloride | N,N-Dimethylaniline | Reflux, 2 h | High Yield | [6][8] |

| 2-Amino-6-chloropurine | Sodium Nitrite (B80452) | HCl / [DMIm]Cl | 10°C, 2 h | 99% | [9] |

| 2-Amino-6-chloropurine | Sodium Nitrite | LiCl / Acetic Acid | 50-55°C, 4 h | 35% |[10] |

Table 2: C6-Position Nucleophilic Substitution Reactions

| Nucleophile | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Isopropylamine (B41738) | 1,2-DME | Room Temp, 70 min | 2-Chloro-6-isopropylamino derivative | 89% | [11] |

| Cycloalkylamine | Not specified | Room Temp | 2-Chloro-N6-cycloalkyl derivative | Not specified | [2] |

| Ammonia | Methanol (B129727) | Room Temp, 18 h | 2-Chloro-6-aminopurine (2-chloroadenine) | 79% (from nucleoside) | [11] |

| Sodium Methoxide | Methanol | Not specified | 2-Chloro-6-methoxypurine | Not specified |[12] |

Table 3: N9-Position Glycosylation for Nucleoside Synthesis

| Glycosyl Donor | Catalyst/Conditions | Solvent | N9-β:N7-β Ratio | Yield (N9-β isomer) | Reference |

|---|---|---|---|---|---|

| 1-α-chlorosugar | K-salt of purine | MeCN/THF | 6.2:1 | 70% | [11] |

| 1-α-chlorosugar | K-salt of purine, 18-Crown-6 | THF | 5.2:1 | 61% | [11] |

| Peracetylated Ribose | SnCl4 or TiCl4 | Various | N7 favored | Not specified |[13] |

Detailed Experimental Protocols

The following protocols provide detailed methodologies for key transformations involving this compound.

Protocol 1: Synthesis of this compound from 2-Amino-6-chloropurine[9]

-

Reaction Setup: In a 2L reaction vessel, add 750 g of the ionic liquid 1,3-dimethylimidazolium (B1194174) chloride ([DMIm]Cl) and stir.

-

Acidification: Add 150 g of concentrated hydrochloric acid to the vessel.

-

Addition of Starting Material: Under continuous stirring, add 100 g of 2-amino-6-chloropurine.

-

Diazotization: Cool the mixture to 10°C. Slowly add 55 g of sodium nitrite over a period of time to control the reaction exotherm.

-

Reaction: Maintain the temperature at 10°C and continue stirring for 2 hours.

-

Workup and Isolation: After the reaction is complete, perform an extraction with ethyl acetate (B1210297) (4 x 500 mL). Combine the organic layers, concentrate under reduced pressure, and recrystallize the crude product from methanol to yield this compound as white crystals.

Protocol 2: Synthesis of 2-Chloro-6-isopropylamino-9-(3′,5′-di-O-p-toluoyl-2′-deoxy-β-D-ribofuranosyl)-9H-purine[11]

This protocol details the selective substitution at the C6 position of a protected this compound nucleoside.

-

Precursor: Start with 3′,5′-di-O-toluoyl-2,6-dichloropurine-2′-deoxyriboside.

-

Reaction Setup: Dissolve the precursor nucleoside (1 equivalent) in anhydrous 1,2-dimethoxyethane (B42094) (DME).

-

Nucleophile Addition: At room temperature, add isopropylamine (approximately 5 equivalents) to the solution.

-

Reaction: Stir the reaction mixture for 70 minutes at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the starting material is consumed, evaporate the solvent under reduced pressure.

-

Purification: Chromatograph the resulting residue on a silica (B1680970) gel column using a hexane-EtOAc gradient to afford the pure N6-isopropylamino product.

Relevance in Drug Development and Biological Systems

This compound is a key intermediate for synthesizing purine analogs that function as antimetabolites.[1][14] These molecules are designed to mimic endogenous purines (adenine, guanine) and thereby disrupt critical cellular processes, primarily nucleic acid synthesis.[15] By inhibiting enzymes in the de novo or salvage pathways of purine metabolism, these drugs can selectively target rapidly proliferating cells, such as cancer cells, which have a high demand for nucleotides.[15][16]

The two main pathways for purine synthesis are:

-

De Novo Synthesis: A multi-step, energy-intensive pathway that builds the purine ring from simple precursors like amino acids, formate, and CO2.[16][17]

-

Salvage Pathway: A more energy-efficient pathway that recycles pre-formed purine bases from the degradation of nucleic acids.[16][17]

Analogs derived from this compound, such as cladribine (B1669150) (2-chlorodeoxyadenosine), are processed by cellular kinases and can inhibit enzymes like DNA polymerase and ribonucleotide reductase, ultimately leading to apoptosis.[14]

Conclusion

This compound exhibits a robust and predictable reactivity profile governed by the principles of nucleophilic aromatic substitution. Its key feature is the sequential, regioselective displacement of its chlorine atoms, with the C6 position being significantly more reactive than the C2 position. This well-defined reactivity allows for the rational design and synthesis of a vast library of purine derivatives. A thorough understanding of these fundamental principles is essential for chemists in academia and industry, enabling the continued development of novel therapeutics targeting a range of human diseases.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Page loading... [wap.guidechem.com]

- 8. US3314938A - Method of preparing 2, 6-dichloropurine and 2, 6-dichloropurine ribofuranosyl - Google Patents [patents.google.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. US6455696B2 - Process for preparing this compound - Google Patents [patents.google.com]

- 11. openaccesspub.org [openaccesspub.org]

- 12. mdpi.com [mdpi.com]

- 13. Study of the N7 Regioselective Glycosylation of 6-Chloropurine and this compound with Tin and Titanium Tetrachloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Interplay between mTOR and Purine Metabolism Enzymes and Its Relevant Role in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. From purines to purinergic signalling: molecular functions and human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Role of 2,6-Dichloropurine in Purine Metabolism Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloropurine is a synthetic purine (B94841) analog that serves as a pivotal intermediate in the synthesis of a wide array of biologically active molecules.[1][2] Its strategic placement of chlorine atoms at the 2 and 6 positions of the purine ring provides reactive sites for nucleophilic substitution, making it a versatile building block for medicinal chemists.[3] This technical guide delves into the multifaceted role of this compound in the study of purine metabolism, providing insights into its use as a precursor for enzyme inhibitors, its potential interactions with key metabolic enzymes, and detailed experimental protocols for its investigation.

While this compound itself is not extensively characterized as a direct inhibitor of purine metabolism enzymes, its derivatives have shown significant activity. This guide will provide context by including quantitative data for structurally related compounds to infer the potential interactions of this compound and to highlight its importance in the development of targeted therapeutics.

Data Presentation: Quantitative Insights into Purine Analog Interactions

Direct quantitative data on the inhibitory activity of this compound on purine metabolism enzymes is not extensively available in the public domain. However, by examining the kinetic data of its close structural analogs, we can gain valuable insights into the potential interactions and guide future research.

Table 1: Inhibition of Purine Nucleoside Phosphorylase (PNP) by 2,6-Disubstituted Purine Analogs

| Compound | Organism | Inhibition Constant (Ki) | Assay Substrate | Reference |

| 6-benzylthio-2-chloropurine | Helicobacter pylori | Micromolar range | Guanosine, 7-methylguanosine | [1] |

| Immucillin-H | Plasmodium falciparum | Picomolar range | - | [4] |

| DADMe-Immucillin-H | Plasmodium falciparum | Picomolar range | - | [4] |

| MT-Immucillin-H | Plasmodium falciparum | - | 5'-methylthio substrates | [4] |

Note: Specific Ki values for this compound are not provided in the cited literature, but the study of 2,6-disubstituted purines suggests that modifications at these positions are critical for PNP inhibition.[1]

Table 2: Inhibition of Adenosine (B11128) Deaminase (ADA) by Purine Analogs

| Compound | IC50 | Ki | Notes | Reference |

| EHNA | 6 ± 2 nM | 1.6–7.0 nM | Potent and selective dual inhibitor of PDE2 and ADA. | [5] |

| 2-imidazolyl phenol | 93 ± 17 µM | - | Identified through metal-binding pharmacophore screening. | [5] |

| 2-oxazolyl phenol | 260 ± 14 µM | - | Identified through metal-binding pharmacophore screening. | [5] |

| 2-Chloroadenosine (B27285) | - | - | Reduced the rate of adenosine deamination by 63%. | [6] |

Note: While direct inhibitory data for this compound on ADA is unavailable, the data on 2-chloroadenosine suggests that the presence of a chlorine atom at the 2-position can influence its interaction with the enzyme.[6]

Table 3: Kinetic Parameters of Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) for Purine Substrates

| Substrate | Organism | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Hypoxanthine (B114508) | Trypanosoma cruzi (TcA) | - | - | 1.7 x 106 | [7] |

| Guanine (B1146940) | Trypanosoma cruzi (TcA) | - | - | 2.5 x 106 | [7] |

| Hypoxanthine | Trypanosoma cruzi (TcC) | - | - | 2.1 x 106 | [7] |

| Guanine | Trypanosoma cruzi (TcC) | - | - | 2.5 x 106 | [7] |

| Hypoxanthine | Trypanosoma cruzi (TcB) | 13 | - | 92 x 103 | [8] |

| Guanine | Trypanosoma cruzi (TcB) | - | - | - | [8] |

| Xanthine | Trypanosoma cruzi (TcB) | - | - | - | [8] |

| Hypoxanthine | Trypanosoma cruzi (TcD) | 150 | - | 7 x 103 | [8] |

Note: this compound is a potential substrate for HGPRT, which would convert it to a nucleotide analog. The kinetic parameters for natural substrates provide a baseline for comparison in future studies with this compound.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Purine Nucleoside Phosphorylase (PNP) Activity and Inhibition

This protocol is adapted from studies on H. pylori PNP and can be used to assess the inhibitory potential of this compound and its derivatives.[1][9]

Materials:

-

Purified PNP enzyme

-

Substrates: Guanosine or 7-methylguanosine

-

Inhibitor stock solution (e.g., this compound dissolved in DMSO, then diluted in buffer)

-

Assay buffer: 50 mM Tris-HCl, pH 7.5

-

UV-Vis spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing the assay buffer and the desired concentration of the inhibitor.

-

Enzyme Addition: Add a known amount of purified PNP enzyme to the reaction mixture and incubate for a pre-determined time at a constant temperature (e.g., 25°C) to allow for inhibitor binding.

-

Initiate Reaction: Start the reaction by adding the substrate (guanosine or 7-methylguanosine).

-

Spectrophotometric Monitoring: Continuously monitor the change in absorbance at a specific wavelength (e.g., 257.5 nm for the conversion of guanine to GMP) over time.[10] The rate of the reaction is proportional to the initial velocity (v₀).

-

Data Analysis:

-

Determine the initial velocity (v₀) for uninhibited and inhibited reactions from the linear portion of the absorbance versus time plot.

-

To determine the inhibition constant (Kᵢ), perform the assay with varying concentrations of both the substrate and the inhibitor.

-

Plot the data using a Lineweaver-Burk or Dixon plot to determine the type of inhibition and calculate the Kᵢ value.

-

Protocol 2: Spectrophotometric Assay for Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) Activity

This protocol allows for the determination of HGPRT activity by monitoring the conversion of hypoxanthine or guanine to their respective nucleotide monophosphates.[10][11]

Materials:

-

Cell lysate or purified HGPRT enzyme

-

Substrates: Hypoxanthine or guanine, 5-phosphoribosyl-1-pyrophosphate (PRPP)

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂

-

UV-Vis spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a cuvette, combine the assay buffer, a saturating concentration of PRPP, and the purine substrate (hypoxanthine or guanine).

-

Initiate Reaction: Start the reaction by adding the cell lysate or purified HGPRT enzyme.

-

Spectrophotometric Monitoring: Monitor the increase in absorbance at 245 nm for the conversion of hypoxanthine to IMP or at 257.5 nm for the conversion of guanine to GMP.[8]

-

Data Analysis:

-

Calculate the initial reaction velocity from the linear phase of the absorbance curve.

-

To determine kinetic parameters (Kₘ and Vₘₐₓ) for this compound as a potential substrate, vary its concentration while keeping PRPP concentration constant and measure the corresponding initial velocities.

-

Plot the data using a Michaelis-Menten or Lineweaver-Burk plot.

-

Protocol 3: Cellular Uptake and Metabolic Fate of this compound using HPLC-MS

This protocol outlines a general method to study how cells take up this compound and what metabolites are formed.[12][13]

Materials:

-

Cell culture of interest

-

This compound

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., 80% methanol)

-

HPLC-MS system with a C18 column

Procedure:

-

Cell Treatment: Culture cells to a desired confluency and treat them with a known concentration of this compound for various time points.

-

Cell Harvesting:

-

Aspirate the medium and wash the cells with ice-cold PBS to remove any extracellular compound.

-

Lyse the cells using a cold lysis buffer.

-

-

Metabolite Extraction:

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris.

-

Collect the supernatant containing the intracellular metabolites.

-

-

HPLC-MS Analysis:

-

Inject the supernatant into the HPLC-MS system.

-

Use a suitable gradient of mobile phases (e.g., acetonitrile (B52724) and water with formic acid) to separate the metabolites on the C18 column.

-

Detect and quantify this compound and its potential metabolites (e.g., 6-chloroguanine, 2-chloro-6-mercaptopurine) using mass spectrometry.

-

-

Data Analysis:

-

Identify metabolites based on their mass-to-charge ratio (m/z) and retention times compared to standards.

-

Quantify the intracellular concentrations of this compound and its metabolites over time to determine the rate of uptake and metabolic conversion.

-

Visualizing Purine Metabolism Pathways and Experimental Workflows

To better understand the context in which this compound is studied, the following diagrams illustrate the key purine metabolic pathways and a typical experimental workflow.

Conclusion

This compound stands as a cornerstone in the exploration of purine metabolism and the development of novel therapeutics. Its utility as a versatile synthetic intermediate allows for the creation of a diverse range of purine analogs targeting key enzymes in both the de novo and salvage pathways. While direct quantitative data on the inhibitory effects of this compound itself are sparse, the information available for its derivatives underscores the potential of this scaffold in drug discovery. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers aiming to investigate the role of this compound and its analogs in purine metabolism, ultimately contributing to the advancement of treatments for a variety of diseases, including cancer and infectious diseases. Further research into the direct metabolic fate and enzymatic interactions of this compound is warranted to fully elucidate its role in cellular biochemistry.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Regulation of de novo purine biosynthesis in human lymphoblasts. Coordinate control of proximal (rate-determining) steps and the inosinic acid branch point - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Transition states and inhibitors of the purine nucleoside phosphorylase family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of Adenosine Deaminase Inhibitors by Metal-binding Pharmacophore Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro [mdpi.com]

- 7. Kinetic Characterization and Inhibition of Trypanosoma cruzi Hypoxanthine–Guanine Phosphoribosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Interactions of 2,6-substituted purines with purine nucleoside phosphorylase from Helicobacter pylori in solution and in the crystal, and the effects of these compounds on cell cultures of this bacterium - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Human hypoxanthine-guanine phosphoribosyltransferase. Development of a spectrophotometric assay and its use in detection and characterization of mutant forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A continuous Spectrophotometric assay for hypoxanthine-guanine phosphoribosyltransferase. [iris.uniroma1.it]

- 12. researchgate.net [researchgate.net]

- 13. chromatographyonline.com [chromatographyonline.com]

2,6-Dichloropurine: A Versatile Precursor in the Synthesis of Bioactive Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloropurine is a pivotal heterocyclic compound that serves as a fundamental building block in the landscape of organic synthesis, particularly within medicinal chemistry and drug development. Its unique structure, featuring two reactive chlorine atoms at the 2 and 6 positions of the purine (B94841) core, allows for selective and sequential nucleophilic substitutions. This reactivity makes it an invaluable precursor for the synthesis of a diverse array of purine derivatives, including crucial antiviral and anticancer agents.[1] This guide provides a comprehensive overview of the synthetic utility of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of synthetic pathways.

Chemical Properties and Reactivity

The synthetic versatility of this compound stems from the differential reactivity of its two chlorine atoms. The chlorine atom at the C6 position is significantly more susceptible to nucleophilic attack than the chlorine at the C2 position. This chemoselectivity allows for a stepwise and controlled introduction of various functionalities onto the purine ring, enabling the synthesis of complex molecules with defined structures.

Synthesis of this compound

Several methods have been established for the synthesis of this compound, with the choice of route often depending on the desired scale and available starting materials. Common strategies include the chlorination of xanthine (B1682287) (2,6-dihydroxypurine) or the diazotization of 2-amino-6-chloropurine.[2][3][4]

Table 1: Synthesis of this compound - Selected Methods and Yields

| Starting Material | Reagents and Conditions | Yield (%) | Reference |

| Xanthine | Pyridine, Phosphorus oxychloride, 180°C, 5 h | 33% | [5] |

| Xanthine | Phosphorus oxychloride, weak nucleophilic organic base (e.g., amidine) | Not specified | [3][6] |

| Adenine-1-N-oxide | 1. NaNO2, 30% aq. HOAc, 70-80°C, 2 h; 2. Phosphorus oxychloride, reflux, 3 h | 28% (from intermediate) | [5] |

| 2-Amino-6-chloropurine | 35% HCl, NaNO2, 15-20°C, 1 h | 52.9% | [4] |

| 2-Amino-6-chloropurine | Ionic liquid [DMIm]Cl, conc. HCl, NaNO2, 10°C, 2 h | 99.0% | [2] |

| Hypoxanthine 1-N-oxide | Phosphoryl chloride, N,N-dimethylaniline, reflux, 2 h | 60% | [7] |

Applications in the Synthesis of Bioactive Molecules

This compound is a cornerstone in the synthesis of a wide range of biologically active compounds, most notably nucleoside analogs that form the basis of many therapeutic agents.

Synthesis of Nucleoside Analogs

The glycosylation of this compound is a key step in the synthesis of various nucleoside analogs. This is often followed by selective amination or other modifications at the C2 and C6 positions.

A prominent example is the synthesis of Cladribine (2-chloro-2'-deoxyadenosine), a drug used in the treatment of hairy cell leukemia.[8] The synthesis involves the glycosylation of this compound followed by amination.

Table 2: Synthesis of 2-Chloro-6-substituted-purine Nucleosides

| Precursor | Reagents and Conditions | Product | Yield (%) | Reference |

| 3′,5′-di-O-p-toluoyl-2,6-dichloropurine-2′-deoxyriboside | Diethylaminosulfur trifluoride (DAST), CH2Cl2/pyridine | 3′,5′-di-O-p-toluoyl-2-chloro-6-fluoropurine-2′-deoxyriboside | 58% | [8] |

| 3′,5′-di-O-toluoyl-2-chloro-6-fluoropurine-2′-deoxyriboside | Isopropyl amine, 1,2-DME, rt, 70 min | 2-chloro-6-isopropylamino-9-(3′,5′-di-O-p-toluoyl-2′-deoxy-β-D-ribofuranosyl)-9H-purine | 89% | [8] |

| 2-chloro-6-isopropylamino-9-(3′,5′-di-O-p-toluoyl-2′-deoxy-β-D-ribofuranosyl)-9H-purine | NH3/MeOH, rt, 18 h | 2-chloro-6-isopropylamino-9-(2′-deoxy-β-D-ribofuranosyl)-9H-purine | 79% | [8] |

Synthesis of 2,6-Disubstituted Purine Derivatives

The differential reactivity of the two chlorine atoms is exploited to synthesize a variety of 2,6-disubstituted purines with potential biological activities, such as inducing cardiomyogenesis.[][10] The more reactive C6-chloro group is typically substituted first, followed by substitution at the C2 position.

Table 3: Synthesis of 2,6-Diamino-Substituted Purines

| Precursor | Reagents and Conditions | Product | Yield (%) | Reference |

| This compound | Cyclohexylamine (B46788), Et3N, EtOH, 90°C (microwave), 1.5 h | 2-Chloro-N-cyclohexyl-9H-purin-6-amine | 65% | [11] |

| 2-Chloro-N-cyclohexyl-9H-purin-6-amine | Aniline | 2,6-Disubstituted purine derivative | Not specified | [11][12] |

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Amino-6-chloropurine[3]

-

In a 2 L reaction kettle, add 750 g of the ionic liquid 1,3-dimethylimidazolium (B1194174) chloride ([DMIm]Cl) and stir.

-

Add 150 g of concentrated hydrochloric acid to the stirring mixture.

-

Continue stirring and add 100 g of 2-amino-6-chloropurine.

-

Maintain the temperature at 10°C and slowly add 55 g of sodium nitrite.

-

Allow the reaction to proceed for 2 hours.

-

After the reaction is complete, extract the crude product with ethyl acetate (B1210297) (4 x 500 mL).

-

Concentrate the combined organic extracts and recrystallize the residue from methanol (B129727) to obtain this compound as white crystals. (Yield: 110 g, 99.0%).

Protocol 2: Synthesis of 2-Chloro-N-cyclohexyl-9H-purin-6-amine[12]

-

To a solution of this compound (260 mg, 1.38 mmol, 1.0 equiv) in ethanol (B145695) (2 mL), add cyclohexylamine (1.52 mmol, 1.1 equiv) and triethylamine (B128534) (1.52 mmol, 1.1 equiv).

-

Irradiate the reaction mixture at 90°C for 1.5 hours in a microwave reactor.

-

Filter the resulting white precipitate.

-

Purify the precipitate by silica (B1680970) gel column chromatography (eluent: CH2Cl2:MeOH = 94:6 v/v) to yield the desired product. (Yield: 65%).

Protocol 3: Synthesis of 3′,5′-di-O-p-toluoyl-2-chloro-6-fluoropurine-2′-deoxyriboside[9]

-

Perform fluorination of O-protected this compound 2′-deoxy-β-D-ribonucleoside with an excess of diethylaminosulfur trifluoride (DAST).

-

The reaction is carried out in a mixture of CH2Cl2 and pyridine.

-

Purify the product by chromatography on silica gel to obtain the 2-chloro-6-fluoropurine derivative. (Yield: 58%).

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate key synthetic workflows involving this compound.

Caption: Synthesis of this compound.

Caption: General workflow for Cladribine synthesis.

Caption: Stepwise synthesis of 2,6-diamino-purines.

Conclusion

This compound stands out as a highly valuable and versatile precursor in organic synthesis. Its differential reactivity at the C2 and C6 positions provides a reliable platform for the regioselective synthesis of a multitude of purine derivatives. The ability to systematically modify the purine core has been instrumental in the development of numerous clinically significant drugs, particularly in the realms of antiviral and anticancer therapies. The synthetic routes and methodologies outlined in this guide underscore the continued importance of this compound in contemporary drug discovery and development, offering a robust starting point for the creation of novel bioactive compounds.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. US6455696B2 - Process for preparing this compound - Google Patents [patents.google.com]

- 5. guidechem.com [guidechem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. US3314938A - Method of preparing 2, 6-dichloropurine and 2, 6-dichloropurine ribofuranosyl - Google Patents [patents.google.com]

- 8. openaccesspub.org [openaccesspub.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

A Historical Synthesis of 2,6-Dichloropurine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloropurine is a pivotal intermediate in the synthesis of a vast array of biologically active purine (B94841) derivatives, which are cornerstones of numerous therapeutic agents, including antiviral and anticancer drugs. Its strategic importance has spurred the development of various synthetic methodologies over the past century. This technical guide provides a comprehensive overview of the core historical methods for the synthesis of this compound, presenting detailed experimental protocols, comparative data, and logical workflows to aid researchers in understanding the evolution and practical application of these synthetic routes.

Core Synthesis Methodologies

The historical synthesis of this compound can be broadly categorized into two main strategies: the direct chlorination of pre-existing purine ring systems and the construction of the dichloropurane skeleton from acyclic or pyrimidine (B1678525) precursors.

Chlorination of Hydroxypurines

The most direct and historically significant approach to this compound involves the chlorination of readily available hydroxypurines, primarily xanthine (B1682287) and its derivatives.

From Xanthine

The conversion of xanthine (2,6-dihydroxypurine) to this compound has been a workhorse method, evolving from harsh, high-temperature procedures to more refined and efficient protocols. The primary chlorinating agent for this transformation is phosphorus oxychloride (POCl₃).

Early syntheses involved heating xanthine with neat phosphorus oxychloride, often in a sealed tube at high temperatures. These methods were often low-yielding and required stringent reaction conditions.

To improve the solubility of xanthine and the efficiency of the chlorination, various additives have been employed. Tertiary amines, such as pyridine (B92270) and N,N-dimethylaniline, act as catalysts and acid scavengers. More recently, the use of weak nucleophilic organic bases like amidines and guanidines has been shown to be effective.

Experimental Protocol: Chlorination of Xanthine with Phosphorus Oxychloride and Pyridine[1]

-

Reaction Setup: In a pressurized round-bottomed flask equipped with a magnetic stirrer, add xanthine (5.00 g, 0.033 mol) and pyridine (2.66 mL, 0.033 mol).

-

Addition of Reagent: Stir the suspension and add phosphorus oxychloride (6.00 mL, 0.066 mol) dropwise.

-

Reaction Conditions: Heat the mixture to 180°C for 5 hours.

-

Work-up: Carefully and slowly pour the resulting black solution into 100 mL of ice water with stirring for 20 minutes.

-

Extraction: Extract the aqueous mixture with a 1:1 solution of diethyl ether:ethyl acetate (B1210297) (5 x 20 mL).

-

Purification: Wash the combined organic layers with brine (20 mL), dry over sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Isolation: The target product, this compound, is obtained as a yellow solid.

From Hypoxanthine (B114508) and its N-oxides

Hypoxanthine and its N-oxides have also served as viable starting materials for the synthesis of this compound. The chlorination of hypoxanthine 1-N-oxide with phosphorus oxychloride in the presence of an organic base provides a high-yielding route to the desired product.[1]

Experimental Protocol: Synthesis from Hypoxanthine 1-N-oxide[1]

-

Reaction Setup: Suspend hypoxanthine 1-N-oxide (3.6 g, 0.024 mol) in a mixture of phosphorus oxychloride (180 mL) and N,N-dimethylaniline (6 mL) under an argon atmosphere.

-

Reaction Conditions: Heat the mixture to reflux for 3 hours.

-

Work-up: After cooling to room temperature, distill off the excess phosphorus oxychloride under reduced pressure.

-

Extraction: Dissolve the residue in 100 mL of water and extract with dichloromethane (B109758) (3 x 100 mL).

-

Purification: Evaporate the solvent in vacuo to give the crude oil, which is then purified by silica (B1680970) gel chromatography using an ethyl acetate:hexane gradient to afford this compound as a white solid.

Synthesis via Diazotization of 2-Amino-6-chloropurine (B14584)

An alternative to direct chlorination of hydroxypurines is the conversion of an amino group to a chloro group via a diazotization reaction. This method utilizes the readily available 2-amino-6-chloropurine as a starting material.

Experimental Protocol: Diazotization of 2-Amino-6-chloropurine[3][4]

-

Reaction Setup: In a 2L reaction kettle, add 750 g of the ionic liquid 1,3-dimethylimidazolium (B1194174) chloride and stir.

-

Addition of Acid and Starting Material: Add 150 g of concentrated hydrochloric acid, followed by 100 g of 2-amino-6-chloropurine under continuous stirring.

-

Diazotization: Cool the mixture to 10°C and slowly add 55 g of sodium nitrite. Maintain the temperature at 10°C and continue stirring for 2 hours.

-

Extraction: After the reaction is complete, extract the mixture with ethyl acetate (4 x 500 mL).

-

Isolation and Purification: Concentrate the combined organic extracts and recrystallize the crude product from methanol (B129727) to obtain pure this compound as white crystals.

Purine Ring Construction Methods

Historically, the synthesis of the purine ring system from acyclic or pyrimidine precursors was a significant area of research, with the work of Emil Fischer and Wilhelm Traube being foundational. While often more laborious, these methods provided unequivocal proof of the purine structure.

The Traube Purine Synthesis

The Traube synthesis, first reported in 1900, is a versatile method for constructing the purine ring system from a substituted pyrimidine. The general approach involves the condensation of a 4,5-diaminopyrimidine (B145471) with a one-carbon unit, such as formic acid or triethyl orthoformate. While not a direct historical route to this compound in its initial conception, the principles of the Traube synthesis were applied to the synthesis of various purine derivatives. The synthesis of this compound can be achieved by cyclizing 2,4-dichloro-5,6-diaminopyrimidine. However, this method is often hampered by the hydrolytic instability of the chloro-substituted pyrimidine under the acidic or high-temperature conditions required for cyclization, leading to lower yields.

Synthesis from Barbituric Acid Derivatives

Early methods also explored the construction of the purine ring from barbituric acid derivatives. These multi-step syntheses were often complex and resulted in low overall yields, making them less practical for large-scale production compared to the chlorination routes.[2]

Quantitative Data Summary

The following tables summarize the quantitative data for the key historical synthesis methods of this compound, allowing for a direct comparison of their efficiencies.

| Method | Starting Material | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Chlorination | Xanthine | POCl₃, Pyridine | 180 | 5 | 33 | [3] |

| Chlorination | Hypoxanthine 1-N-oxide | POCl₃, N,N-Dimethylaniline | Reflux | 3 | 28 | [3] |

| Diazotization | 2-Amino-6-chloropurine | NaNO₂, HCl, [DMIm]Cl | 10 | 2 | 99 | [4] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic pathways described above.

Caption: Workflow for the synthesis of this compound from Xanthine.

Caption: Synthesis of this compound from Hypoxanthine 1-N-oxide.

Caption: Diazotization route to this compound.

Conclusion

The synthesis of this compound has a rich history, marked by significant methodological advancements. From the early, often forceful, chlorination of xanthine to the more sophisticated and high-yielding diazotization protocols, the evolution of these synthetic routes reflects the broader progress in organic chemistry. For contemporary researchers, a thorough understanding of these historical methods provides not only a practical toolbox for the preparation of this vital intermediate but also a valuable perspective on the ingenuity and perseverance of early medicinal chemists. The methods detailed in this guide continue to be relevant and adaptable for the synthesis of novel purine-based compounds with potential therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Nucleoside Analogs from 2,6-Dichloropurine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of clinically relevant nucleoside analogs, Cladribine (B1669150) and Clofarabine, starting from 2,6-dichloropurine. The methodologies described are based on established chemical syntheses, offering robust procedures for laboratory-scale preparation.

Introduction

This compound is a versatile starting material for the synthesis of a wide array of purine (B94841) nucleoside analogs. The two chlorine atoms at the C2 and C6 positions of the purine ring offer differential reactivity, allowing for selective functionalization to create potent therapeutic agents. This document focuses on the synthesis of Cladribine (2-chloro-2'-deoxyadenosine) and Clofarabine, both significant drugs in the treatment of hematologic malignancies and other diseases.[1][2][3][4]